molecular formula C23H18Cl2N6O2 B11525176 N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Cat. No.: B11525176
M. Wt: 481.3 g/mol
InChI Key: QLDWNUSXRXVQFP-LGJNPRDNSA-N
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Description

N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methoxyphenyl group, and a tetrazole ring, making it a subject of interest for researchers.

Preparation Methods

The synthesis of N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: The initial step often involves the condensation of 2,4-dichlorobenzaldehyde with 2-methoxybenzaldehyde to form the corresponding hydrazone.

    Cyclization: The hydrazone is then cyclized with phenylhydrazine to form the tetrazole ring.

    Final Assembly: The final step involves the coupling of the tetrazole intermediate with the acetohydrazide derivative under specific conditions to yield the target compound.

Chemical Reactions Analysis

N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl and methoxyphenyl groups, using reagents like halogens or nucleophiles.

Scientific Research Applications

N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique structural features and biological activities.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: It binds to specific enzymes or receptors, modulating their activity.

    Pathways: The compound influences various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE can be compared with other similar compounds, such as:

    1,2,4-Triazole Derivatives: These compounds share similar structural features and biological activities.

    Thiadiazole Derivatives: Known for their antimicrobial and anticancer properties, these compounds are structurally related and exhibit similar reactivity.

    Indole Derivatives: These compounds are widely studied for their diverse biological activities and can be compared in terms of their chemical reactivity and applications.

Properties

Molecular Formula

C23H18Cl2N6O2

Molecular Weight

481.3 g/mol

IUPAC Name

N-[(E)-[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C23H18Cl2N6O2/c24-19-11-10-18(20(25)12-19)15-33-21-9-5-4-8-17(21)13-26-27-22(32)14-31-29-23(28-30-31)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,27,32)/b26-13+

InChI Key

QLDWNUSXRXVQFP-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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